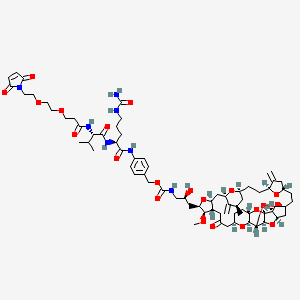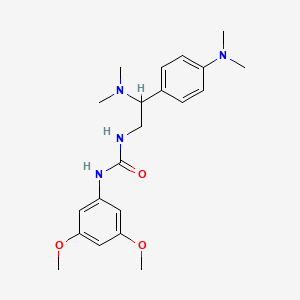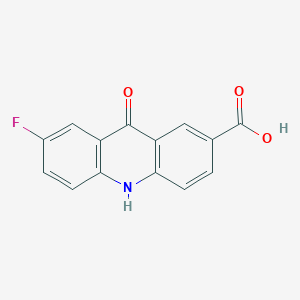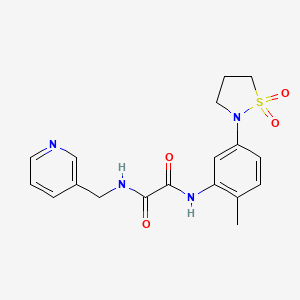
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H13BrN4O3S2 and its molecular weight is 465.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
Compounds containing thiadiazole units, similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, especially zinc phthalocyanine derivatives substituted with thiadiazole, demonstrate high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their effectiveness in generating singlet oxygen, a crucial species in PDT, highlights their potential application in treating various cancers through light-mediated therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Thiadiazole derivatives have been investigated for their antimicrobial properties against various pathogens. Studies on different thiadiazole compounds have shown promising in vitro activities against bacteria, fungi, and even protozoan parasites, suggesting a wide range of potential applications in developing new antimicrobial agents. The ability of these compounds to interact with specific microbial enzymes or structural components can lead to the development of novel treatments for infections resistant to current antibiotics (Brockmann et al., 2014).
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These compounds have shown significant activity in models of seizure, comparing favorably with established anticonvulsant drugs. The synthesis and evaluation of such derivatives underscore the therapeutic potential of thiadiazole-based compounds in managing seizure disorders, providing a basis for further preclinical and clinical studies to explore their efficacy and safety in epilepsy treatment (Sych et al., 2018).
Antituberculosis Agents
The ongoing battle against tuberculosis (TB) has led to the exploration of thiadiazole derivatives as potential antituberculosis agents. Some compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of TB. These findings open avenues for the development of new TB therapies, especially in the face of rising resistance to current drugs. The structure-activity relationship (SAR) studies of these derivatives can further inform the design of more potent and selective antituberculosis drugs (Foroumadi et al., 2004).
Propiedades
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-2-5-12(8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASAILMCUBZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)


![5-Oxaspiro[2.4]heptan-4-one](/img/structure/B2985369.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)
![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)


![Thieno[3,2-b]furan](/img/structure/B2985385.png)

